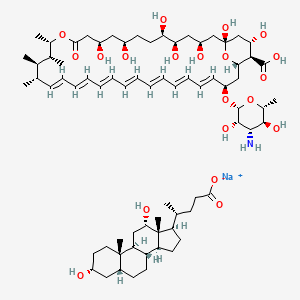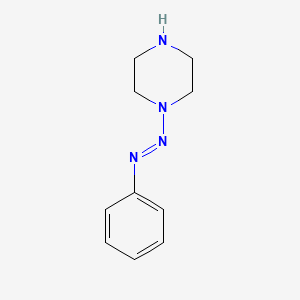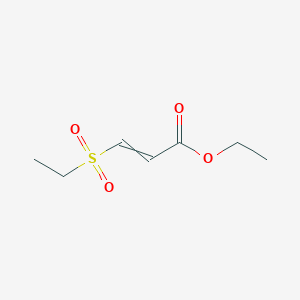
Ethyl 3-ethylsulfonylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-ethylsulfonylprop-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group. The general formula for esters is RCOOR’, where R and R’ can be alkyl or aryl groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-ethylsulfonylprop-2-enoate can be synthesized through various methods. One common method involves the addition reaction of absolute ethanol and ethyl acrylate in the presence of a catalyst in a tubular reactor. The molar ratio of absolute ethanol to ethyl acrylate ranges from 3:1 to 100:1, and the catalyst weight accounts for 0.1% to 20% of the weight of the ethyl acrylate. Anion exchange resin is often used as the catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of continuous production methods. The reaction conditions are optimized to ensure high yield and purity, with minimal side reactions. The catalyst can be recycled and regenerated without damage, simplifying the separation process and making continuous production feasible .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-ethylsulfonylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester into a carboxylic acid and an alcohol in the presence of water.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is used as the reagent.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Transesterification: Alcohols and acid or base catalysts are used.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Transesterification: Different esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-ethylsulfonylprop-2-enoate has various applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 3-ethylsulfonylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products . The ester linkage is also involved in the formation of hydrogen bonds with other molecules, influencing its reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-ethylsulfonylprop-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity .
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propionate: Used in the production of perfumes and as a flavoring agent.
This compound stands out due to its unique structure and versatile applications in different fields.
Eigenschaften
Molekularformel |
C7H12O4S |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
ethyl 3-ethylsulfonylprop-2-enoate |
InChI |
InChI=1S/C7H12O4S/c1-3-11-7(8)5-6-12(9,10)4-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
SRVCCYWDCDXZFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CS(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


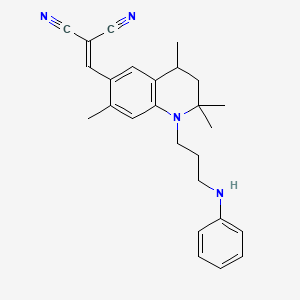
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)
![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
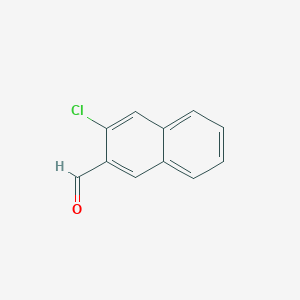
![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)

![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
